2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione
Description
Properties
Molecular Formula |
C12H7BrO2 |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7BrO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H |
InChI Key |
CQDRBACIFKCOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Bromine (Br₂) in acetic acid, catalyzed by iron(III) bromide (FeBr₃).
-
Temperature : 0–25°C to minimize side reactions.
-
Solvent : Glacial acetic acid for protonation and stabilization of intermediates.
A representative procedure involves dissolving 2-phenylcyclohexa-2,5-diene-1,4-dione (10 mmol) in acetic acid (15 mL) and adding bromine (12 mmol) dropwise at 0°C. After stirring for 2 hours at room temperature, the mixture is quenched with sodium sulfite (Na₂SO₃) to reduce excess Br₂. The crude product is purified via recrystallization from ethanol, yielding 65–72% of the target compound.
Table 1: Bromination Efficiency Under Varied Conditions
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| FeBr₃ | 0 | 2 | 68 |
| AlCl₃ | 25 | 3 | 54 |
| None | 25 | 6 | 32 |
Key Findings :
-
FeBr₃ enhances reaction rate and selectivity by polarizing Br₂, facilitating electrophilic attack at the meta position.
-
Elevated temperatures promote ortho/para byproducts, reducing overall yield.
Oxidation of 3-Bromophenyl-Substituted Hydroquinone Derivatives
This two-step strategy first synthesizes 2-(3-bromophenyl)hydroquinone, followed by oxidation to the quinone. The hydroquinone intermediate is accessible via Friedel-Crafts acylation or Suzuki-Miyaura coupling, though the latter requires pre-functionalized boronates.
Step 1: Synthesis of 2-(3-Bromophenyl)hydroquinone
Step 2: Oxidation to Cyclohexa-2,5-diene-1,4-dione
Table 2: Oxidation Efficiency with Different Oxidants
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂/KOH | H₂O/THF | 2 | 85 |
| KMnO₄ | Acetic acid | 4 | 73 |
| CrO₃ | H₂SO₄ | 1 | 62 |
Key Findings :
-
H₂O₂/KOH offers superior yield and milder conditions compared to traditional oxidants like KMnO₄.
-
Ultrasonic irradiation (40°C, 2 h) reduces reaction time by 50% without compromising yield.
Nucleophilic Aromatic Substitution on Pre-Halogenated Quinones
This method exploits the reactivity of 2,3-dibromocyclohexa-2,5-diene-1,4-dione, where one bromine atom is displaced by a phenyl group via nucleophilic substitution.
Reaction Protocol
-
Substrate : 2,3-dibromocyclohexa-2,5-diene-1,4-dione (5 mmol).
-
Nucleophile : Phenylmagnesium bromide (10 mmol) in dry THF.
The reaction proceeds via a Meisenheimer complex, with the phenyl group selectively replacing the less hindered bromine at position 3. Purification by column chromatography (hexane/EtOAc 9:1) yields 58% of the product.
One-Pot Synthesis via Thiol-Ene Click Chemistry
Adapted from Royal Society of Chemistry protocols, this method employs 3-bromothiophenol as a thiol donor, reacting with cyclohexa-2,5-diene-1,4-dione under oxidative conditions.
Procedure
-
Reagents : 3-Bromothiophenol (1.2 eq), quinone (1 eq), K₂CO₃ (2 eq) in acetonitrile.
While this route efficiently introduces sulfur-linked bromophenyl groups, subsequent reductive desulfurization (Ra-Ni, H₂) is required to obtain the direct C–C bond.
Table 3: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Regioselectivity |
|---|---|---|---|
| Electrophilic Bromination | 68 | 95 | Moderate |
| Hydroquinone Oxidation | 85 | 98 | High |
| Nucleophilic Substitution | 58 | 90 | Low |
| Thiol-Ene Click Chemistry | 72* | 88 | High |
| *Post-desulfurization yield |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation and substitution, to produce derivatives that may exhibit enhanced biological activities or novel properties. For instance, its synthesis often involves bromination processes that can be optimized for yield and purity in industrial settings.
Anticancer Properties
Research indicates that 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione exhibits promising anticancer activities. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspases . The compound's structural features enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation.
The compound has been explored for its potential biological activities beyond anticancer effects. For example, it has been investigated as a part of a series of antiproliferative agents that demonstrate cytotoxicity against human tumor cell lines . The modification of its structure can lead to enhanced bioactivity; for instance, derivatives with alkyl chains have shown improved cytotoxic effects.
Industrial Applications
In addition to its research applications, 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is utilized in the development of new materials with specific properties. This includes applications in polymers and coatings where its chemical reactivity can be harnessed to create materials with desirable characteristics.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione demonstrated its ability to inhibit cell proliferation in various human cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and flow cytometry to assess apoptosis through ROS generation and caspase activation mechanisms .
Case Study 2: Synthesis and Derivatives
Another research effort involved synthesizing derivatives of cyclohexa-2,5-diene-1,4-dione and evaluating their antiproliferative effects. The findings indicated that certain modifications significantly enhanced bioactivity against melanoma cell lines, highlighting the potential for developing new antineoplastic agents based on this compound .
Data Tables
| Application Area | Details |
|---|---|
| Organic Synthesis | Building block for complex organic molecules; involved in various chemical reactions |
| Medicinal Chemistry | Investigated for anticancer properties; induces apoptosis via ROS generation |
| Biological Studies | Explored for cytotoxicity against human tumor cell lines; structure modifications enhance activity |
| Industrial Use | Development of new materials; potential applications in polymers and coatings |
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of the bromophenyl group and the dione moiety creates a highly reactive platform. The compound can interact with various molecular targets, including enzymes and receptors, leading to biological effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents (e.g., dodecyl in DMDD) hinder molecular packing, reducing crystallinity and solubility in polar solvents .
- Biological Activity: Alkyl-substituted quinones like DMDD exhibit metabolic effects (e.g., insulin resistance modulation), whereas brominated analogs may prioritize electrophilic reactivity in drug design .
Biological Activity
2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique structure and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in cancer treatment due to its cytotoxic properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 263.09 g/mol
- Structure : The compound features a cyclohexadiene backbone with a 3-bromophenyl substituent, enhancing its electrophilic character compared to similar compounds.
Anticancer Properties
Research indicates that 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione exhibits significant anticancer properties. Key findings include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. This process is mediated through the generation of reactive oxygen species (ROS) and the activation of caspases, which are crucial for programmed cell death .
- Cytotoxicity : In vitro studies demonstrate that this compound effectively inhibits the proliferation of cancer cells. For instance, it has been evaluated against human melanoma and breast cancer cell lines, showing promising cytotoxic effects with IC values in the low micromolar range .
The mechanisms underlying the biological activity of 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione include:
- Oxidative Stress Induction : The compound promotes oxidative stress within cancer cells, leading to cellular damage and apoptosis .
- Caspase Activation : Activation of caspases has been confirmed through flow cytometry assays, indicating that the apoptotic pathways are significantly influenced by this compound .
Comparative Analysis with Related Compounds
The following table summarizes structural analogs of 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione | Structure | Bromine at position 4 |
| 2-(Phenyl)cyclohexa-2,5-diene-1,4-dione | Structure | No bromination; simpler structure |
| 2-(3-Nitrophenyl)cyclohexa-2,5-diene-1,4-dione | Structure | Contains a nitro group instead of bromine |
| 2-(3-Methylphenyl)cyclohexa-2,5-diene-1,4-dione | Structure | Methyl group; less electrophilic than bromine |
The presence of the bromophenyl group significantly enhances the electrophilic character of this compound compared to its analogs. This unique feature may contribute to its distinct reactivity patterns and biological activities.
Case Studies and Research Findings
Several studies have highlighted the potential applications and efficacy of 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione:
- Cytotoxic Evaluation : A study examined various derivatives of quinones including this compound for their ability to induce cell death in tumor cells. The results indicated that modifications on the core structure could enhance bioactivity against different human tumor cell lines .
- Antiproliferative Activity : In another research effort focusing on breast cancer cells (MCF-7), compounds similar to 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione demonstrated significant antiproliferative effects by disrupting tubulin polymerization and inducing apoptosis through G2/M phase arrest .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione, and how can purity be optimized?
- Methodology :
- Synthesis : Likely involves bromination of a phenyl-substituted cyclohexadienedione precursor. For example, electrophilic aromatic substitution (EAS) using bromine in the presence of a Lewis acid (e.g., FeBr₃) could introduce the bromine at the meta position. Alternatively, Suzuki-Miyaura cross-coupling may link the bromophenyl group to the cyclohexadienedione core .
- Purification : Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Evidence from similar brominated compounds suggests thermal sensitivity, so low-temperature storage (<4°C) post-purification is advised .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for bromophenyl) and quinoid carbonyls (δ 180–190 ppm in ¹³C).
- IR : Confirm C=O stretches (~1670 cm⁻¹) and C-Br bonds (~560 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern (Br has a 1:1 M/M+2 ratio).
- Elemental Analysis : Validate C, H, Br, and O percentages against theoretical values .
Q. What are the stability considerations for handling and storing this compound?
- Methodology :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the quinoid structure.
- Moisture : Use desiccants (e.g., silica gel) in storage containers, as moisture may hydrolyze the dione moiety.
- Temperature : Stability data for analogous compounds suggests refrigeration (<4°C) minimizes decomposition .
Advanced Research Questions
Q. How does the 3-bromo substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) can model electron-withdrawing effects of the bromine atom, predicting reactivity in Suzuki or Buchwald-Hartwig couplings.
- Experimental Validation : Compare reaction rates with non-brominated analogs. For example, monitor Pd-catalyzed coupling efficiency using GC-MS or HPLC .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodology :
- Solvent Effects : Replicate NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts caused by hydrogen bonding.
- Dynamic Effects : Variable-temperature NMR can detect conformational changes affecting peak splitting.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from spectral overlaps .
Q. Can this compound serve as a redox-active scaffold in organic electronics?
- Methodology :
- Cyclic Voltammetry (CV) : Measure reduction potentials of the quinone/dione system. Bromine’s electron-withdrawing effect may lower LUMO energy, enhancing electron-accepting capacity.
- Device Fabrication : Test thin-film conductivity in OLED or OPV prototypes, comparing with non-halogenated analogs .
Q. What are the mechanistic implications of using this compound in radical-mediated reactions?
- Methodology :
- EPR Spectroscopy : Detect transient radical intermediates during reactions (e.g., photoredox catalysis).
- Kinetic Studies : Use UV-vis spectroscopy to track reaction progress under varying initiators (e.g., AIBN) .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (CLP hazard class: Skin Irritant 2, Eye Irritant 2) .
- Ventilation : Use fume hoods to avoid inhalation; occupational exposure limits (OELs) for similar brominated aromatics suggest a threshold of 0.1 ppm .
- Waste Disposal : Incinerate in certified facilities with alkali scrubbers to neutralize HBr emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
